4-Amino-2,3-dichlorobenzoic acid
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Overview
Description
4-Amino-2,3-dichlorobenzoic acid is a chemical compound with the CAS Number: 34263-51-9. It has a molecular weight of 206.03 and its IUPAC name is 4-amino-2,3-dichlorobenzoic acid . It is typically stored at room temperature and is a solid in physical form .
Molecular Structure Analysis
The InChI code for 4-Amino-2,3-dichlorobenzoic acid is 1S/C7H5Cl2NO2/c8-5-3(7(11)12)1-2-4(10)6(5)9/h1-2H,10H2,(H,11,12) . This indicates the presence of 7 carbon atoms, 5 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 2 oxygen atoms in the molecule .Physical And Chemical Properties Analysis
4-Amino-2,3-dichlorobenzoic acid is a solid at room temperature . It has a molecular weight of 206.03 .Scientific Research Applications
Chemical Synthesis
“4-Amino-2,3-dichlorobenzoic acid” is used as a key ingredient in the synthesis of various chemical compounds . It’s an important substrate in the syntheses of various benzamide derivatives .
Production of Dichlorobenzamide Derivatives
This compound plays a crucial role in the production of dichlorobenzamide derivatives . These derivatives are synthesized from reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride .
Crystallography Research
The compound is used in crystallography research. For instance, the structures of compounds 4 and 6 were established by X-ray crystallography .
Biological Research
Some analogous derivatives of “4-Amino-2,3-dichlorobenzoic acid” have shown biological activity, such as antitumoral and anticonvulsive activities .
Pharmaceutical Applications
Arylamines, which are versatile organic chemical materials, have wide applications in the fields of medicines, industry, and biology . “4-Amino-2,3-dichlorobenzoic acid” is used in the reaction with arylamines to characterize a series of new dichlorobenzamide derivatives .
Industrial Applications
In the industrial sector, “4-Amino-2,3-dichlorobenzoic acid” is used in the production of various materials. Its derivatives exhibit wide applications in the fields of medicines, industry, and biology .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds can interact with various proteins and enzymes in the body . More research is needed to identify the specific targets of 4-Amino-2,3-dichlorobenzoic acid.
Mode of Action
It is known that similar compounds can interact with their targets through various mechanisms, such as binding to active sites or altering the conformation of target proteins . The specific interactions of 4-Amino-2,3-dichlorobenzoic acid with its targets need to be further investigated.
Biochemical Pathways
Similar compounds are known to affect various biochemical pathways, leading to changes in cellular processes
Pharmacokinetics
It is known that similar compounds can be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine . The specific ADME properties of 4-Amino-2,3-dichlorobenzoic acid need to be further studied.
Result of Action
Similar compounds are known to cause various effects at the molecular and cellular levels, such as altering protein function or disrupting cellular processes
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Amino-2,3-dichlorobenzoic acid. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets
properties
IUPAC Name |
4-amino-2,3-dichlorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c8-5-3(7(11)12)1-2-4(10)6(5)9/h1-2H,10H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFIYTYIHNSBCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)Cl)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2,3-dichlorobenzoic acid |
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